REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]2[O:12][N:11]=[C:10]([C:13]([O:15]CC)=[O:14])[CH:9]=2)[CH2:3][CH2:2]1.[OH-].[Na+]>>[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]2[O:12][N:11]=[C:10]([C:13]([OH:15])=[O:14])[CH:9]=2)[CH2:3][CH2:2]1 |f:1.2|
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Name
|
|
Quantity
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0.2 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)CC1=CC(=NO1)C(=O)OCC
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Name
|
|
Quantity
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2 mL
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)CC1=CC(=NO1)C(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |